molecular formula C14H21N3O2 B11858388 tert-Butyl 6-(aminomethyl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate

tert-Butyl 6-(aminomethyl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate

Cat. No.: B11858388
M. Wt: 263.34 g/mol
InChI Key: DCKHIBLVVGEXMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 6-(aminomethyl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate is a high-value chemical building block primarily utilized in medicinal chemistry and drug discovery research. This compound features a 1,5-naphthyridine core, a privileged scaffold known for its significant biological activities . The structure incorporates a Boc (tert-butoxycarbonyl) protecting group on one nitrogen and a versatile aminomethyl functional group at the 6-position, making it an advanced intermediate for constructing diverse compound libraries. The 1,5-naphthyridine scaffold is of substantial interest in scientific research due to its wide range of potential biological applications. Derivatives of this heterocycle have been reported to exhibit antiproliferative, antibacterial, antiparasitic, antiviral, and anti-inflammatory activities . They have been investigated for applications in treating cardiovascular, central nervous system, and hormonal diseases . The presence of the aminomethyl handle allows for further functionalization via amide bond formation or alkylation, enabling researchers to explore structure-activity relationships and optimize properties for specific targets. The Boc-protecting group can be readily removed under mild acidic conditions to reveal a secondary amine, providing a separate vector for molecular diversification. This compound is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

Molecular Formula

C14H21N3O2

Molecular Weight

263.34 g/mol

IUPAC Name

tert-butyl 6-(aminomethyl)-3,4-dihydro-2H-1,5-naphthyridine-1-carboxylate

InChI

InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)17-8-4-5-11-12(17)7-6-10(9-15)16-11/h6-7H,4-5,8-9,15H2,1-3H3

InChI Key

DCKHIBLVVGEXMB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2=C1C=CC(=N2)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6-(aminomethyl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the protection of amino groups using tert-butyl groups, followed by the formation of the naphthyridine core through cyclization reactions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as anhydrous magnesium sulfate and boron trifluoride diethyl etherate .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yields and purity. This includes the use of continuous flow reactors and advanced purification techniques. The process may also involve the use of heterogeneous catalysts to facilitate the reaction and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-(aminomethyl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to the formation of various substituted naphthyridine derivatives .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of tert-butyl 6-(aminomethyl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate is C14H21N3O2, with a molecular weight of 263.34 g/mol. The compound features a naphthyridine core, which is known for its biological activity. Its predicted boiling point is approximately 393.9 °C, and it has a density of about 1.156 g/cm³ .

Anticancer Properties

Recent studies have highlighted the anticancer potential of naphthyridine derivatives, including this compound. Research indicates that these compounds can induce apoptosis in cancer cells and inhibit various cellular pathways associated with tumor growth. For example, derivatives of naphthyridines have shown effectiveness as topoisomerase inhibitors and in disrupting tubulin polymerization .

Neuroprotective Effects

The compound's structural characteristics suggest potential applications in treating neurodegenerative diseases such as Alzheimer's disease. Naphthyridine derivatives have been studied for their ability to inhibit phosphodiesterase enzymes, which play a crucial role in regulating cyclic nucleotide levels associated with memory and learning processes . These interactions may lead to improved cognitive function in neurodegenerative conditions.

Synthetic Approaches

The synthesis of this compound can be achieved through various methods, including classical organic synthesis techniques and modern approaches such as microwave-assisted synthesis. These methods allow for the efficient production of the compound while minimizing environmental impact .

Anticancer Research

A study published by Ahmed et al. reviewed various naphthyridine derivatives and their anticancer activities, providing insights into their mechanisms of action against different cancer cell lines . The findings suggest that compounds like this compound could serve as lead compounds for developing new anticancer drugs.

Neuropharmacological Studies

Research has indicated that naphthyridine derivatives can act as dual inhibitors of monoamine oxidase subtypes A and B (MAOs A and B), which are implicated in Alzheimer's disease pathology . The ability to modulate these enzymes may provide therapeutic benefits in managing symptoms associated with cognitive decline.

Mechanism of Action

The mechanism of action of tert-Butyl 6-(aminomethyl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares "tert-Butyl 6-(aminomethyl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate" with structurally related compounds, emphasizing substituent effects, physicochemical properties, and applications:

Compound Name Substituent Molecular Weight (g/mol) Key Properties Applications/Reactivity
This compound (Target) 6-aminomethyl Not explicitly reported Predicted moderate basicity (pKa ~7) due to the primary amine Likely intermediate for drug candidates; aminomethyl group enables further functionalization
tert-Butyl 6-bromo-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate 6-bromo 313.19 Purity: 95%; High reactivity as a halogenated intermediate Used in cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups
tert-Butyl 6-(1-aminocyclopropyl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate 6-(1-aminocyclopropyl) 289.37 Density: 1.06 g/cm³ (predicted); Boiling point: 412.1°C (predicted); pKa ~7 Cyclopropyl group enhances steric hindrance and metabolic stability in drug design
tert-Butyl 7-nitro-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate 7-nitro 279.29 Nitro group introduces strong electron-withdrawing effects Intermediate for reduction to amines or amides; nitro group aids in crystallography studies

Key Observations:

Substituent Effects: Bromo derivatives (e.g., ) are pivotal for cross-coupling reactions due to the bromine atom’s leaving-group capability. Aminomethyl vs. Nitro-substituted analogs () are typically intermediates for further reduction or substitution, leveraging the nitro group’s reactivity.

Physicochemical Properties: Bromo-substituted derivatives exhibit higher molecular weights (e.g., 313.19 g/mol) compared to aminocyclopropyl analogs (289.37 g/mol), reflecting bromine’s atomic mass. Predicted pKa values (~7) for amino-substituted derivatives suggest moderate basicity, ideal for maintaining solubility and bioavailability in physiological conditions.

Synthetic Utility :

  • The tert-butyl carbamate group in all analogs serves as a protective group, enabling selective deprotection during multi-step syntheses.
  • Ethyl ester intermediates (e.g., ethyl 4-oxo-piperidine-1-carboxylate in ) demonstrate the use of carbonyl chemistry for ring functionalization.

Research Findings and Limitations

  • Synthetic Routes : details the alkylation of ethyl 4-oxo-piperidine-1-carboxylate with tert-butyl bromoacetate to form tert-butyl esters, a method likely applicable to the target compound.
  • Data Gaps : Direct experimental data (e.g., melting point, solubility) for the target compound are absent in the evidence, necessitating extrapolation from analogs.

Biological Activity

Tert-Butyl 6-(aminomethyl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate, also known by its CAS number 1823822-41-8, is a compound belonging to the naphthyridine family. This compound has garnered attention in pharmaceutical research due to its potential biological activities, including its role as a pharmacological agent.

  • Molecular Formula : C14H21N3O2
  • Molecular Weight : 263.34 g/mol
  • Boiling Point : Approximately 393.9 °C (predicted)
  • Density : 1.156 g/cm³ (predicted)
  • pKa : 7.73 (predicted)
PropertyValue
Molecular FormulaC14H21N3O2
Molecular Weight263.34 g/mol
Boiling Point393.9 °C (predicted)
Density1.156 g/cm³ (predicted)
pKa7.73 (predicted)

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. Research indicates that compounds in the naphthyridine class may influence:

  • Liver X Receptors (LXRs) : These are nuclear receptors that regulate lipid metabolism and inflammation. The compound may act as an agonist, enhancing the expression of genes involved in cholesterol homeostasis .

Pharmacological Effects

  • Antitumor Activity : Preliminary studies suggest that derivatives of naphthyridine compounds exhibit anti-tumor properties by inhibiting Class I PI3-kinase enzymes, which play a crucial role in cellular proliferation and survival .
  • Anti-inflammatory Properties : The compound has potential applications in treating inflammatory diseases due to its ability to modulate immune responses and reduce inflammation .
  • Neuroprotective Effects : Some studies indicate that naphthyridine derivatives may possess neuroprotective effects, potentially useful in conditions such as neurodegenerative diseases.

Case Studies and Research Findings

A review of recent literature highlights several studies focusing on the biological activity of related naphthyridine compounds:

  • Study on LXRs : A structure-activity relationship study revealed that modifications to the naphthyridine structure could enhance agonistic activity on LXRs, indicating potential for developing new therapeutic agents for metabolic disorders .
  • Antitumor Efficacy : Research involving aminopyrazine derivatives showed significant anti-tumor activity linked to PI3K inhibition, suggesting similar mechanisms might be present in naphthyridine derivatives like tert-butyl 6-(aminomethyl)-3,4-dihydro-1,5-naphthyridine .

Comparative Analysis with Other Compounds

Compound NameBiological ActivityMechanism of Action
Tert-butyl 6-(aminomethyl)-3,4-dihydro-1,5-naphthyridineAntitumor, Anti-inflammatoryLXR Agonist, PI3K Inhibition
Tert-butyl benzoate derivativesLXR AgonistModulation of lipid metabolism
Aminopyrazine derivativesAntitumorPI3K Inhibition

Q & A

Q. Table 1. Key Physicochemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC₁₄H₂₁N₃O₂PubChem
Molecular Weight263.34 g/molCalculated
Boiling PointNot reported (decomposes >200°C)ECHA
SolubilitySoluble in DCM, DMSO; insoluble in H₂OExperimental

Q. Table 2. Hazard Codes and Mitigation

CodeHazardPrecautionary Measure
P210Keep away from heat/open flamesUse spark-proof equipment
P201Obtain special handling instructionsReview SDS prior to use
H302Harmful if swallowedUse fume hood and avoid ingestion

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.